(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide
Übersicht
Beschreibung
SLM6031434 is an inhibitor of sphingosine kinase 2 (SPHK2) (Ki = 0.4 μM for the recombinant mouse enzyme). It is selective for SPHK2 over SPHK1 (Kis = >20 μM). It decreases sphingosine-1-phosphate (S1P; ) and increases sphingosine levels in U937 monocytic leukemia cells in a concentration-dependent manner. SLM6031434 (5 mg/kg) reduces blood S1P levels in Sphk1-/-, but not Sphk2-/-, mice. SLM6031434 also increases blood S1P levels in wild-type mice and rats.
SLM6031434 is an inhibitor of sphingosine kinase type 2 (SphK2). It consists of pedant 1-guanidino-2-phenyloxadiazolylpyrrolidine group.
Biologische Aktivität
The compound (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, also known as SLM6031434, is a highly selective inhibitor of sphingosine kinase 2 (SphK2). This compound has garnered attention due to its potential therapeutic applications in various diseases linked to the sphingosine-1-phosphate (S1P) signaling pathway, including cancer and vascular disorders.
SLM6031434 has a molecular formula of C22H30F3N5O2- HCl and a molecular weight of approximately 490. The compound features several important structural elements:
- SphK2 Inhibition : Exhibits a Ki value of 0.4 μM for mouse SphK2 and 0.5 μM for rat SphK2, indicating high potency.
- Selectivity : The compound shows over 20-fold selectivity for SphK2 compared to SphK1 in certain assays .
The biological activity of SLM6031434 is primarily attributed to its inhibition of SphK2, which catalyzes the conversion of sphingosine to S1P. This pathway is crucial for various cellular processes, including:
- Immune Cell Chemotaxis : S1P plays a significant role in the movement of immune cells from lymphoid tissues into the bloodstream.
- Vascular Integrity : Regulation of endothelial barrier function is influenced by S1P levels .
Pharmacokinetics
SLM6031434 has been evaluated in animal models to assess its pharmacokinetic properties. Notably:
- Half-life : The compound has a half-life of approximately 4 hours in mice.
- Administration : Effective doses have been reported at 5 or 10 mg/kg body weight .
Case Studies and Research Findings
Several studies have explored the biological effects and therapeutic potential of SLM6031434:
- Cancer Models : In vitro studies demonstrated that SLM6031434 can reduce proliferation in cancer cell lines by modulating S1P levels. In vivo experiments showed decreased tumor growth in xenograft models when treated with the compound .
- Cardiovascular Studies : Research indicated that inhibiting SphK2 with SLM6031434 led to improved outcomes in models of vascular injury, suggesting its potential as a therapeutic agent for cardiovascular diseases .
- Autoimmune Disorders : The compound's ability to modulate immune responses via the S1P pathway highlights its potential utility in treating autoimmune conditions such as multiple sclerosis and rheumatoid arthritis .
Table 1: Inhibition Potency of Various Compounds
Compound | Structure | % hSphK1 Inhibition (1.0 μM) | % hSphK2 Inhibition (1.0 μM) | % hSphK2 Inhibition (0.3 μM) |
---|---|---|---|---|
SLM6031434 | Structure | 6 ± 5 | 80 ± 2 | 51 ± 4 |
Other Compound A | Structure | 20 ± 1 | 77 ± 3 | 65 ± 3 |
Eigenschaften
IUPAC Name |
(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N5O2/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOAECMLLBZNL-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.